3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide
CAS No.:
Cat. No.: VC15290113
Molecular Formula: C15H19N3O3
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O3 |
|---|---|
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | 3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C15H19N3O3/c1-3-5-9-20-12-8-6-7-11(10-12)15(19)16-14-13(4-2)17-21-18-14/h6-8,10H,3-5,9H2,1-2H3,(H,16,18,19) |
| Standard InChI Key | LOFZOANSANUHSA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2CC |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
3-Butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide (C₁₅H₁₉N₃O₃) features a benzamide scaffold substituted at the meta position by a butoxy group (–OCCCC) and an N-linked 4-ethyl-1,2,5-oxadiazol-3-yl moiety (Fig. 1). The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, contributes to the compound’s electronic and steric properties, while the ethyl group at position 4 enhances lipophilicity.
Table 1: Key Molecular Descriptors
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound remain unpublished, but analogous benzamide-oxadiazole hybrids exhibit characteristic peaks. For example, N-(4-ethylbenzoyl)-2-hydroxybenzamide (a structural analog) shows aromatic protons at δ 7.72–7.88 ppm (1H NMR) and a molecular ion peak at m/z 270 [M+H]⁺ . Infrared (IR) spectroscopy would likely reveal amide C=O stretching near 1650 cm⁻¹ and oxadiazole ring vibrations at 1550–1600 cm⁻¹.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves sequential functionalization (Fig. 2):
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Oxadiazole Ring Formation: Cyclocondensation of nitriles with hydroxylamine derivatives under acidic or basic conditions generates the 1,2,5-oxadiazole core .
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Benzamide Coupling: Acylation of the oxadiazole amine with 3-butoxybenzoyl chloride via Schotten-Baumann or mixed anhydride methods.
Table 2: Representative Reaction Yields for Analogous Compounds
| Compound | Yield (%) | Conditions | Source |
|---|---|---|---|
| N-Benzoyl-2-hydroxybenzamide | 51 | Pyridine, reflux | |
| 4-Ethyl-oxadiazole derivative | 62 | Pd/C, H₂ catalysis | |
| 3-Butoxy-substituted analog | 85 (est.) | Solvent-free coupling |
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring proper substitution on the oxadiazole ring, as competing reactions may yield 1,3,4-oxadiazole isomers .
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Purification: The compound’s moderate polarity necessitates chromatographic separation or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Solubility and Partitioning
With a calculated logP of ~3.5 , the compound exhibits moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility (<1 mg/mL in water). Tert-butanol or dimethyl sulfoxide (DMSO) are preferred solvents for in vitro assays.
Stability Profile
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Thermal Stability: Decomposition above 200°C (DSC data pending).
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Hydrolytic Sensitivity: The oxadiazole ring may undergo acid-catalyzed hydrolysis, necessitating pH-controlled formulations .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Oxadiazole Substitution: Ethyl groups at position 4 enhance metabolic stability compared to methyl or phenyl analogs .
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Butoxy Side Chain: The C4 alkoxy group increases lipophilicity, potentially improving blood-brain barrier penetration.
Applications in Drug Discovery
Antimicrobial Development
The compound’s oxadiazole moiety is a privileged scaffold in antibiotic design, with potential activity against Gram-positive bacteria and protozoa .
Central Nervous System (CNS) Agents
High logP values and moderate molecular weight (289 Da) align with Lipinski’s criteria for CNS drugs, positioning it as a candidate for neurodegenerative disease therapeutics.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with retention times ~12–14 minutes.
Mass Spectrometry
Electrospray ionization (ESI-MS) predicts a [M+H]⁺ peak at m/z 290.1, with fragmentation patterns dominated by loss of the butoxy group (–C₄H₉O, 73 Da).
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